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Compound of Interest

Compound Name: 4,7-Dichlorofuro[2,3-d]pyridazine

CAS No.: 13177-70-3

Cat. No.: B181504

Get Quote

The landscape of medicinal chemistry is perpetually driven by the search for novel molecular

scaffolds that offer both synthetic tractability and potent, selective biological activity. Among the

vast array of heterocyclic systems, fused ring structures hold a place of particular importance,

providing rigid frameworks that can orient functional groups in precise three-dimensional space

to optimize interactions with biological targets. The furo[2,3-d]pyridazine core is one such

"privileged scaffold." Its derivatives have garnered significant attention for their diverse

pharmacological activities, including roles as inhibitors of critical cellular kinases like VEGFR-2

and EGFR, making them valuable leads in oncology research.[1][2]

This technical guide focuses on a key derivative and synthetic intermediate: 4,7-
Dichlorofuro[2,3-d]pyridazine. The strategic placement of two reactive chlorine atoms on the

electron-deficient pyridazine ring transforms this molecule into a versatile building block,

enabling access to a wide array of more complex derivatives through well-established synthetic

methodologies. Understanding the core molecular structure, electronic properties, and

reactivity of this compound is therefore fundamental for researchers, scientists, and drug

development professionals aiming to leverage its potential in creating next-generation

therapeutics. This document provides a comprehensive overview of its structure, a robust
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protocol for its synthesis and characterization, and an exploration of its synthetic utility,

grounded in established chemical principles.

Molecular Structure and Physicochemical
Properties
4,7-Dichlorofuro[2,3-d]pyridazine is an aromatic heterocyclic compound featuring a furan ring

fused to a pyridazine (1,2-diazine) ring. This fusion creates a planar, bicyclic system with the

IUPAC name 4,7-dichlorofuro[2,3-d]pyridazine.

The core structure consists of a five-membered furan ring and a six-membered pyridazine ring

sharing a carbon-carbon bond. The pyridazine moiety, with its two adjacent nitrogen atoms, is

inherently electron-deficient, a characteristic that is further amplified by the strong inductive

electron-withdrawing effects of the two chlorine atoms at positions C4 and C7. This pronounced

electrophilicity is the cornerstone of the molecule's reactivity and its utility as a synthetic

intermediate.

Fig 1. Molecular Structure with IUPAC Numbering.

Physicochemical Data Summary
The key computed physicochemical properties for 4,7-Dichlorofuro[2,3-d]pyridazine are

summarized below. This data is essential for planning reactions, predicting solubility, and

understanding the molecule's general behavior.[3]
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Property Value Source

Molecular Formula C₆H₂Cl₂N₂O PubChem[3]

Molecular Weight 189.00 g/mol PubChem[3]

Exact Mass 187.9544181 Da PubChem[3]

CAS Number 13177-70-3 PubChem[3]

IUPAC Name
4,7-dichlorofuro[2,3-

d]pyridazine
PubChem[3]

InChIKey
GSVXBMHCLBNTFF-

UHFFFAOYSA-N
PubChem[3]

SMILES C1=COC2=C1C(=NN=C2Cl)Cl PubChem[3]

XLogP3 2.2 PubChem[3]

Hydrogen Bond Donor Count 0 PubChem[3]

Hydrogen Bond Acceptor

Count
3 PubChem[3]

Topological Polar Surface Area 38.9 Å² PubChem[3]

Synthesis and Mechanistic Rationale
While numerous publications utilize 4,7-Dichlorofuro[2,3-d]pyridazine as a starting material,

detailed experimental procedures for its preparation are not consolidated in a single source.

However, a robust and chemically sound synthetic route can be constructed based on

established principles of heterocyclic chemistry. The most logical pathway involves a two-step

process: (1) formation of the furo[2,3-d]pyridazine-4,7-dione core via cyclocondensation,

followed by (2) chlorination to yield the final product.
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Step 1: Cyclocondensation

Step 2: Chlorination

Furan-3,4-dicarboxylic acid
or derivative

Furo[2,3-d]pyridazine-4,7-dione

 Reflux in solvent
(e.g., EtOH, Acetic Acid) 

Hydrazine Hydrate (N₂H₄·H₂O)

Furo[2,3-d]pyridazine-4,7-dione

Intermediate Isolation

4,7-Dichlorofuro[2,3-d]pyridazine

 Heat/Reflux 
 (optional base, e.g., Pyridine) 

Phosphorus Oxychloride (POCl₃)

Click to download full resolution via product page

Fig 2. Representative Synthetic Workflow.

Experimental Protocol (Representative)
This protocol is a generalized procedure based on standard methods for the synthesis of

related dichloropyridazine systems from their corresponding diones/dihydroxy precursors.[4][5]
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Step 1: Synthesis of Furo[2,3-d]pyridazine-4,7(5H,6H)-dione

Reagents & Setup: To a round-bottom flask equipped with a reflux condenser and magnetic

stirrer, add furan-3,4-dicarboxylic acid (1.0 eq). Suspend the acid in a suitable solvent such

as ethanol or glacial acetic acid.

Reaction: Add hydrazine hydrate (approx. 1.1 eq) dropwise to the suspension.

Heating: Heat the reaction mixture to reflux and maintain for 4-6 hours, monitoring the

reaction progress by Thin Layer Chromatography (TLC).

Work-up: Upon completion, cool the mixture to room temperature. The product often

precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry

under vacuum to yield furo[2,3-d]pyridazine-4,7(5H,6H)-dione.

Causality: The dicarboxylic acid reacts with the two nucleophilic nitrogen atoms of hydrazine

in a cyclocondensation reaction. The acidic conditions and heat facilitate the dehydration

steps, leading to the formation of the stable, fused heterocyclic dione ring system.

Step 2: Chlorination to 4,7-Dichlorofuro[2,3-d]pyridazine

Reagents & Setup: In a flask equipped for reflux under an inert atmosphere (e.g., nitrogen or

argon), place the furo[2,3-d]pyridazine-4,7(5H,6H)-dione (1.0 eq) obtained from Step 1.

Reaction: Carefully add an excess of phosphorus oxychloride (POCl₃, typically 5-10 eq). A

tertiary amine base like pyridine or N,N-dimethylaniline (approx. 1.0 eq) can be added to

facilitate the reaction.[4]

Heating: Heat the mixture to reflux (approx. 110 °C) for 2-4 hours. The reaction should be

monitored by TLC until the starting material is consumed.

Work-up: After cooling to room temperature, carefully pour the reaction mixture onto crushed

ice with vigorous stirring. This hydrolyzes the excess POCl₃. The product will precipitate as a

solid.

Purification: Collect the crude solid by filtration, wash thoroughly with water until the filtrate is

neutral, and then with a small amount of cold ethanol. The product can be further purified by
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recrystallization from a suitable solvent (e.g., ethanol or ethyl acetate) or by column

chromatography on silica gel.

Causality: The pyridazinone exists in tautomeric equilibrium with its dihydroxy form. The

hydroxyl groups (or keto-enol tautomers) are converted into better leaving groups by

phosphorylation with POCl₃. Subsequent nucleophilic attack by chloride ions (generated

from POCl₃) displaces the phosphate esters, yielding the desired dichloro-aromatic product.

[6] This is a classic and highly effective method for converting hydroxy-azines into their

chloro-derivatives.[5]

Spectroscopic Validation and Characterization
While experimental spectral data for 4,7-Dichlorofuro[2,3-d]pyridazine is not widely available

in peer-reviewed literature, its structure can be unequivocally validated using a combination of

standard spectroscopic techniques. The following tables outline the expected spectral

characteristics, which serve as a reliable benchmark for confirming the identity and purity of a

synthesized sample.

¹H and ¹³C NMR Spectroscopy
The simplicity of the proton NMR spectrum is a key identifier. The molecule possesses only two

protons, both attached to the furan ring, creating a distinct and easily interpretable pattern.

¹H NMR (Expected)

Chemical Shift (δ, ppm) Multiplicity

~7.0 - 7.5 Doublet (d)

~7.8 - 8.3 Doublet (d)

Note: A small coupling constant (J ≈ 2-3 Hz) is

expected between H-2 and H-3. The exact

chemical shifts can vary based on the solvent

(e.g., CDCl₃, DMSO-d₆).
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¹³C NMR (Expected)

Chemical Shift (δ, ppm) Assignment

~110 - 120 C-2 or C-3

~140 - 150 C-3 or C-2

~125 - 135 C-3a or C-7a

~150 - 160 C-4 or C-7 (attached to Cl)

Note: Four distinct signals are expected for the

six carbon atoms due to molecular symmetry

not being present across the entire fused

system. The carbons attached to chlorine (C4,

C7) and the bridgehead carbons (C3a, C7a) will

appear as quaternary signals in a DEPT

experiment.

Mass Spectrometry (MS)
Mass spectrometry is particularly powerful for confirming the presence of the two chlorine

atoms due to their characteristic isotopic distribution (³⁵Cl ≈ 75.8%, ³⁷Cl ≈ 24.2%).

Mass Spectrometry (Expected)

Ion m/z (Nominal)

[M]⁺ 188

[M+2]⁺ 190

[M+4]⁺ 192

This distinctive 100:65:10 triplet is a definitive

fingerprint for a molecule containing two chlorine

atoms.

Infrared (IR) Spectroscopy
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IR Spectroscopy (Expected)

Wavenumber (cm⁻¹) Vibration Type

3100 - 3150 C-H stretch (aromatic/furan)

1550 - 1620 C=C / C=N stretching (aromatic ring)

1000 - 1250 C-O-C stretching (furan ether)

700 - 850 C-Cl stretching

Reactivity and Synthetic Utility
The primary value of 4,7-Dichlorofuro[2,3-d]pyridazine in synthetic chemistry lies in the

reactivity of its two carbon-chlorine bonds. The electron-deficient nature of the pyridazine ring

makes positions C4 and C7 highly susceptible to nucleophilic aromatic substitution (SNAr).

This allows for the sequential or simultaneous replacement of the chlorine atoms with a wide

variety of nucleophiles, including amines, alcohols, and thiols.[7]

Furthermore, these C-Cl bonds are excellent handles for modern palladium-catalyzed cross-

coupling reactions. Methods such as the Suzuki, Stille, Buchwald-Hartwig, and Sonogashira

reactions can be employed to form new carbon-carbon and carbon-heteroatom bonds,

providing access to a vast chemical space of highly functionalized furo[2,3-d]pyridazine

derivatives.
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Nucleophilic Aromatic Substitution (SNAr)

Palladium-Catalyzed Cross-Coupling

4,7-Dichlorofuro[2,3-d]pyridazine

4,7-Disubstituted Products

 R-NH₂ (Amines)
 R-OH (Alcohols)
 R-SH (Thiols) 

Suzuki Coupling
(Aryl/Vinyl Boronic Acids)

Buchwald-Hartwig
(Amines)

Sonogashira
(Alkynes)
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Fig 3. Key Reactivity Pathways for Synthetic Diversification.

This dual reactivity makes 4,7-Dichlorofuro[2,3-d]pyridazine an ideal starting point for

constructing libraries of compounds for structure-activity relationship (SAR) studies in drug

discovery programs.

Conclusion
4,7-Dichlorofuro[2,3-d]pyridazine is more than a simple heterocyclic molecule; it is a

strategically designed synthetic platform. Its rigid, planar furo[2,3-d]pyridazine core provides a

stable anchor, while its two chlorine atoms act as versatile functional handles for diversification.

A deep understanding of its electronic structure, which renders the C4 and C7 positions highly

electrophilic, is key to exploiting its synthetic potential. Through robust and well-understood

reactions like nucleophilic aromatic substitution and palladium-catalyzed cross-coupling,

researchers can efficiently generate libraries of novel compounds. Given the established

biological importance of this scaffold, 4,7-Dichlorofuro[2,3-d]pyridazine stands as an

exceptionally valuable tool for scientists engaged in the rational design and development of

new therapeutic agents.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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